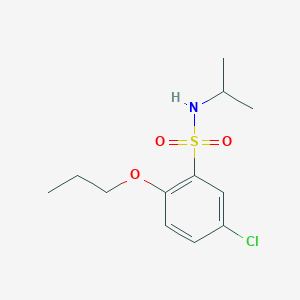
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide, also known as ADMS or sulfasalazine, is a sulfonamide drug that has been widely used in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). It is a prodrug that is metabolized in the body to its active form, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP). The drug has been shown to have anti-inflammatory, immunomodulatory, and antibacterial effects, making it a promising therapeutic agent for various diseases.
Mechanism of Action
The exact mechanism of action of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide is not fully understood, but it is known to have several effects on the immune system and gut microbiota. The drug has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and to reduce the activation of immune cells such as T cells and macrophages. This compound also has antibacterial effects, particularly against gram-negative bacteria, which may contribute to its efficacy in IBD.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. The drug is metabolized in the liver to its active forms, 5-ASA and SP, which have different mechanisms of action. 5-ASA is thought to act locally in the gut to reduce inflammation, while SP is believed to have systemic effects on the immune system. This compound has also been shown to alter the composition of the gut microbiota, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has several advantages as a therapeutic agent for lab experiments. It has been extensively studied and is well-tolerated in humans, making it a safe and reliable drug for use in animal models. The drug is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. This compound has been shown to have variable efficacy in different patient populations, and its mechanism of action is not fully understood. Additionally, the drug has been associated with several side effects, such as gastrointestinal disturbances and skin rashes, which may need to be monitored in animal models.
Future Directions
There are several future directions for research on N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide. One area of interest is the development of new formulations of the drug that may improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that may predict response to this compound treatment in different patient populations. Additionally, there is ongoing research on the role of this compound in modulating the gut microbiota and its potential use in other conditions, such as obesity and metabolic syndrome. Overall, this compound remains a promising therapeutic agent with potential applications in a wide range of diseases.
Synthesis Methods
The synthesis of N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the sodium salt of this compound, which is then acidified to yield the free acid.
Scientific Research Applications
N-allyl-4-ethoxy-2,5-dimethylbenzenesulfonamide has been extensively studied for its therapeutic potential in various diseases. In IBD, it has been shown to be effective in inducing and maintaining remission in patients with ulcerative colitis and Crohn's disease. In RA, it has been used as a disease-modifying antirheumatic drug (DMARD) to reduce inflammation and joint damage. Additionally, this compound has been investigated for its potential use in other autoimmune and inflammatory conditions, such as psoriasis, ankylosing spondylitis, and multiple sclerosis.
properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-5-7-14-18(15,16)13-9-10(3)12(17-6-2)8-11(13)4/h5,8-9,14H,1,6-7H2,2-4H3 |
InChI Key |
VPHUKPAWVXAGTL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)

![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)

![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)